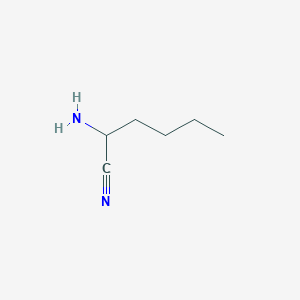
4-(Isobutylamino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isobutylamino)-4-oxobut-2-enoic acid is an organic compound that features both an amino group and a carboxylic acid group. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isobutylamino)-4-oxobut-2-enoic acid typically involves the reaction of isobutylamine with maleic anhydride. The reaction proceeds through nucleophilic addition of the amine to the anhydride, followed by hydrolysis to yield the desired product. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: None required, but acid or base catalysts can be used to enhance the reaction rate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: Isobutylamine and maleic anhydride
Solvent: Industrial-grade ethanol or methanol
Temperature: Controlled heating to maintain optimal reaction conditions
Catalyst: Acid or base catalysts to speed up the reaction
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isobutylamino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted amides or esters
Wissenschaftliche Forschungsanwendungen
4-(Isobutylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 4-(Isobutylamino)-4-oxobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methylamino)-4-oxobut-2-enoic acid
- 4-(Ethylamino)-4-oxobut-2-enoic acid
- 4-(Propylamino)-4-oxobut-2-enoic acid
Uniqueness
4-(Isobutylamino)-4-oxobut-2-enoic acid is unique due to its isobutyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and interactions that similar compounds may not exhibit.
Eigenschaften
CAS-Nummer |
65591-48-2 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
(Z)-4-(2-methylpropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-9-7(10)3-4-8(11)12/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12)/b4-3- |
InChI-Schlüssel |
XJSSNSHFQBQNBR-ARJAWSKDSA-N |
Isomerische SMILES |
CC(C)CNC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CC(C)CNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-fluorophenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15110552.png)
![4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid](/img/structure/B15110556.png)
![3-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15110561.png)
![4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B15110569.png)

![3-cyclopentyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15110589.png)
![(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B15110595.png)
![N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15110612.png)
![N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B15110614.png)


![N-[(2E)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15110642.png)
![6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15110650.png)
![{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide](/img/structure/B15110658.png)
